3-Bromopyridine;2,2,2-tribromoacetic acid
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Overview
Description
3-Bromopyridine: and 2,2,2-tribromoacetic acid are two distinct chemical compounds with significant applications in organic synthesis and industrial processes. 3-Bromopyridine is an aryl bromide and an isomer of bromopyridine with the formula C₅H₄BrN. It is a colorless liquid primarily used as a building block in organic synthesis . 2,2,2-Tribromoacetic acid is a halogenated acetic acid derivative with the formula CBr₃CO₂H. It is a crystalline solid used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrobromic Acid and Hydrogen Peroxide Method: Pyridine is mixed with a hydrobromic acid solution and reacted under the action of hydrogen peroxide to produce a crude product, which is then purified to obtain 3-bromopyridine.
Bromination of Pyridine: Bromine is added dropwise to pyridine in the presence of sulfuric acid at elevated temperatures (130-140°C) for several hours.
Industrial Production Methods: The industrial production of 3-bromopyridine typically involves the bromination of pyridine using bromine and sulfuric acid, followed by purification steps to ensure high yield and purity .
Synthetic Routes and Reaction Conditions:
Bromination of Acetic Acid: Acetic acid is brominated using bromine in the presence of a catalyst to produce 2,2,2-tribromoacetic acid.
Hell–Volhard–Zelinsky Reaction: This method involves the bromination of acetic acid using phosphorus tribromide and bromine.
Industrial Production Methods: The industrial production of 2,2,2-tribromoacetic acid often employs the Hell–Volhard–Zelinsky reaction due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromopyridine undergoes nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Coupling Reactions: It participates in palladium-catalyzed coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling.
Common Reagents and Conditions:
Heck Reaction: Palladium catalyst, base, and olefin.
Buchwald-Hartwig Coupling: Palladium catalyst, base, and amine.
Major Products:
Heck Reaction: Formation of substituted alkenes.
Buchwald-Hartwig Coupling: Formation of arylamines.
Types of Reactions:
Oxidation Reactions: It can undergo oxidative debromination.
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidative Debromination: UV light and persulfate.
Nucleophilic Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidative Debromination: Formation of brominated by-products.
Nucleophilic Substitution: Formation of substituted acetic acids.
Scientific Research Applications
3-Bromopyridine
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds . Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals . Medicine: Utilized in drug discovery and development processes . Industry: Used in the production of agrochemicals and dyes .
2,2,2-Tribromoacetic Acid
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds . Biology: Studied for its genotoxic effects on marine organisms . Medicine: Investigated for its potential use in pharmaceuticals and as a disinfectant by-product . Industry: Employed in the production of flame retardants and other industrial chemicals .
Mechanism of Action
3-Bromopyridine
Mechanism: Acts as a substrate in palladium-catalyzed coupling reactions, where it undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon or carbon-nitrogen bonds . Molecular Targets and Pathways: Targets palladium catalysts and participates in cross-coupling pathways .
2,2,2-Tribromoacetic Acid
Mechanism: Undergoes oxidative debromination and nucleophilic substitution reactions, where it acts as an electrophile . Molecular Targets and Pathways: Targets nucleophiles and participates in substitution pathways .
Comparison with Similar Compounds
Trichloroacetic Acid: Similar structure but with chlorine atoms instead of bromine.
Dibromoacetic Acid: Contains two bromine atoms instead of three.
Uniqueness: 2,2,2-Tribromoacetic acid is unique due to its high bromine content and its specific reactivity in oxidative and substitution reactions .
Properties
CAS No. |
847862-95-7 |
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Molecular Formula |
C7H5Br4NO2 |
Molecular Weight |
454.74 g/mol |
IUPAC Name |
3-bromopyridine;2,2,2-tribromoacetic acid |
InChI |
InChI=1S/C5H4BrN.C2HBr3O2/c6-5-2-1-3-7-4-5;3-2(4,5)1(6)7/h1-4H;(H,6,7) |
InChI Key |
YRINNDLDGTYUSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)Br.C(=O)(C(Br)(Br)Br)O |
Origin of Product |
United States |
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